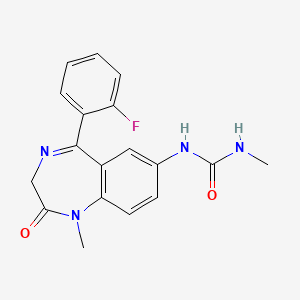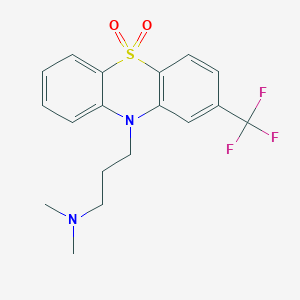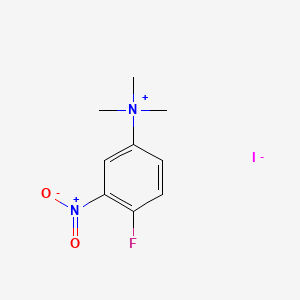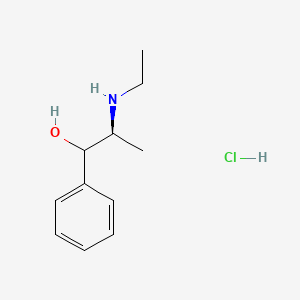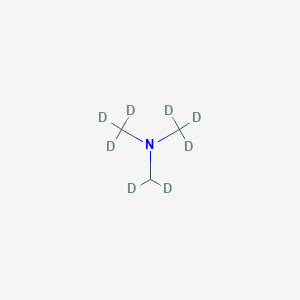
Trimethyl-d8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-d8-amine is a deuterated version of trimethylamine, an organic compound with the formula N(CH₃)₃. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless gas with a strong fishy odor at low concentrations and an ammonia-like odor at higher concentrations. It is widely used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl-d8-amine can be synthesized through the reaction of deuterated methanol (CD₃OD) with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows: [ 3 CD₃OD + NH₃ \rightarrow (CD₃)₃N + 3 H₂O ] This reaction produces this compound along with water as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Trimethyl-d8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form dimethylamine and methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trimethylamine N-oxide
Reduction: Dimethylamine, Methylamine
Substitution: Quaternary ammonium salts
科学的研究の応用
Trimethyl-d8-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
Trimethyl-d8-amine exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in methylation reactions. It can also interact with receptors and transporters, influencing cellular signaling pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and transformation within biological systems.
類似化合物との比較
Similar Compounds
Trimethylamine (N(CH₃)₃): The non-deuterated version of trimethyl-d8-amine.
Dimethylamine (N(CH₃)₂H): A related amine with two methyl groups.
Methylamine (N(CH₃)H₂): A related amine with one methyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry, enabling detailed studies of chemical and biological processes. Additionally, the deuterium labeling can influence the compound’s reactivity and stability, making it a valuable tool in various scientific investigations.
特性
分子式 |
C3H9N |
|---|---|
分子量 |
67.16 g/mol |
IUPAC名 |
1,1,1-trideuterio-N-(dideuteriomethyl)-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D2,2D3,3D3 |
InChIキー |
GETQZCLCWQTVFV-MGGKGRBPSA-N |
異性体SMILES |
[2H]C([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
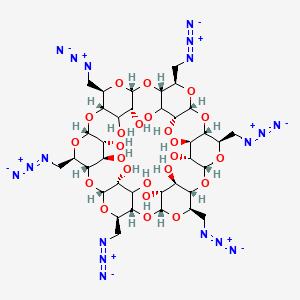
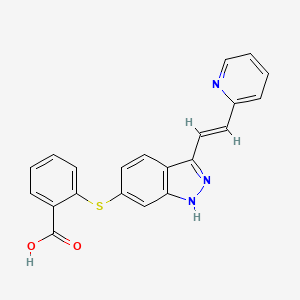
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
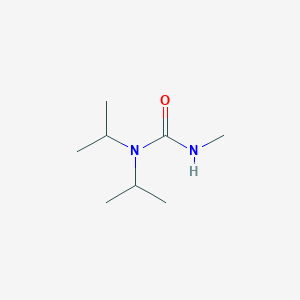
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

